molecular formula C18H20N2O3 B5549563 ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate

ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate

Cat. No.: B5549563
M. Wt: 312.4 g/mol
InChI Key: YVUSAXKSOPPPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis, photoinitiation, and as an ultraviolet filter in sunscreens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate typically involves the esterification of 3-amino benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl 3-aminobenzoate is then subjected to acylation with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate involves its ability to absorb ultraviolet light and initiate photochemical reactions. The compound’s dimethylamino group enhances its electron-donating properties, making it an effective photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals, which then initiate polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct photoinitiating properties and makes it suitable for specialized applications in UV-curing and photopolymerization .

Properties

IUPAC Name

ethyl 3-[[4-(dimethylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-23-18(22)14-6-5-7-15(12-14)19-17(21)13-8-10-16(11-9-13)20(2)3/h5-12H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUSAXKSOPPPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.